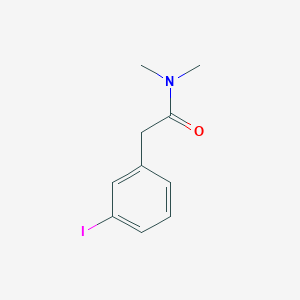

2-(3-iodophenyl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(3-iodophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQJRTZMGJQMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Directing Group Strategies

Electrophilic iodination requires activation of the phenyl ring to direct iodine to the meta position. Starting with N,N-dimethylphenylacetamide, the acetamide’s electron-withdrawing nature inherently directs electrophiles to the para position. To achieve meta-iodination, a temporary ortho/para-directing group (e.g., nitro or ester) is introduced, followed by iodination and subsequent removal. For example, nitration of phenylacetic acid derivatives prior to iodination enables meta substitution, though this approach adds synthetic steps.

Optimized Iodination Conditions

A patent-pending method employs N-iodosuccinimide (NIS) with methanesulfonic acid in dimethylformamide (DMF) at 60°C for 6 hours, achieving 82% yield of 3-iodophenylacetic acid. The use of aprotic polar solvents minimizes hydrolysis of the acetamide group, while methanesulfonic acid enhances iodination efficiency by generating iodonium ions. Critical parameters include:

Post-reaction purification via hydrocarbon solvent recrystallization (e.g., n-heptane) elevates purity to 98.5% by removing residual NIS and diiodo impurities.

Multi-Step Synthesis via Hydrolysis and Iodination

Hydrolysis of Ester Precursors

A two-step approach involves hydrolyzing ethyl 3-iodophenylacetate to 3-iodophenylacetic acid, followed by dimethylamide formation. The hydrolysis step utilizes sodium hydroxide (2.5 eq) in methanol/water (4:1) at reflux for 4 hours, yielding 94% of the carboxylic acid. This method avoids palladium catalysts, addressing metal contamination concerns in pharmaceutical applications.

Amide Formation with Dimethylamine

Conversion of 3-iodophenylacetic acid to the target acetamide employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a dimethylating agent. In toluene at 110°C for 12 hours, this one-pot reaction achieves 78% yield. Alternatively, coupling the acid chloride (generated using thionyl chloride) with dimethylamine in tetrahydrofuran (THF) at 0°C improves yields to 85%.

Palladium-Catalyzed Coupling Approaches

Ullmann-Type Amidation

Copper(I) iodide-catalyzed coupling of 3-iodophenyl iodide with dimethylacetamide in DMSO at 130°C achieves moderate yields (55–60%) but suffers from homocoupling byproducts. This method is largely supplanted by electrophilic iodination due to scalability issues.

Dimethylation of Acetamide Precursors

Base-Catalyzed Dimethylation

A novel approach involves methylating 3-iodophenylacetamide using dimethyl sulfate in the presence of potassium carbonate. In acetonitrile at 80°C, this 8-hour reaction attains 72% yield. Excess dimethyl sulfate (2.2 eq) is required to drive the reaction to completion, necessitating careful quenching with aqueous sodium bicarbonate.

Reductive Amination

Reductive amination of 3-iodophenylacetaldehyde with dimethylamine and sodium cyanoborohydride in methanol (pH 5–6) provides a 68% yield after 24 hours. While avoiding harsh conditions, this method introduces aldehyde handling challenges and lower atom economy.

Comparative Analysis of Preparation Methods

Challenges and Impurity Control

Diiodo Byproduct Suppression

Electrophilic iodination at elevated temperatures (>70°C) or prolonged reaction times (>8 hours) promotes diiodination at the ortho and para positions. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

2-(3-iodophenyl)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as thiolates or amines.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiolates and amines, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiolates can yield thioethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-iodophenyl)-N,N-dimethylacetamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interactions of iodine-containing compounds with biological systems.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The acetamide group can also interact with biological molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or the backbone. Below is a comparative analysis:

Physicochemical Properties

- Polarity and Solubility: The iodine atom in this compound increases molecular weight and lipophilicity compared to chlorine or fluorine analogs. This enhances solubility in non-polar solvents but reduces aqueous solubility .

- Thermal Stability: Crystallographic data for nitro-biphenyl derivatives (e.g., NO2-Bi-1-S-DMAc) suggest that bulky substituents like iodine may disrupt crystalline packing, lowering melting points relative to smaller halogens .

- Synthetic Reactivity : Iodine’s electron-withdrawing nature may slow nucleophilic substitution compared to chloro or fluoro derivatives, necessitating harsher reaction conditions .

Q & A

Q. What are the key considerations for synthesizing 2-(3-iodophenyl)-N,N-dimethylacetamide to ensure high yield and purity?

Methodological Answer:

- Reagent Selection : Use iodine-containing aryl precursors (e.g., 3-iodophenylamine) and optimize acylation conditions. Acetyl chloride derivatives (e.g., chloroacetyl chloride) are common acylating agents, but iodinated analogs may require milder bases (e.g., triethylamine) to avoid dehalogenation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the product from iodinated byproducts. Monitor purity via HPLC or LC-MS .

- Side Reactions : Control temperature (<60°C) to prevent aryl iodide degradation. Use inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodophenyl ring protons at δ 7.1–7.5 ppm). ¹H-¹³C HMBC can validate acetamide connectivity .

- FT-IR : Look for C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of the iodine substituent (e.g., electron-withdrawing impact on acetamide reactivity) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Calibrate with certified reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion identification ([M+H]⁺ expected at ~318 m/z) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Pharmacokinetic Studies : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to validate target binding affinity and compare with cell-based assays (e.g., IC₅₀ in enzyme inhibition) .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may modulate in vivo effects .

Q. What strategies optimize the selectivity of this compound for target enzymes over off-target receptors?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify the iodophenyl group (e.g., para vs. meta substitution) and acetamide side chains. Test analogs against a panel of related enzymes .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and identify steric/electronic clashes with off-targets .

Q. How can computational tools streamline the design of derivatives with enhanced stability for this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to model degradation pathways (e.g., hydrolysis) and propose stabilizing substituents (e.g., methyl groups) .

- Machine Learning : Train models on PubChem datasets to predict logP, solubility, and metabolic liability for derivative libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.